Cas no 1228962-70-6 (5-Ethynyl-2-methyl-3-nitropyridine)

5-Ethynyl-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-ethynyl-2-methyl-3-nitropyridine
- Pyridine, 5-ethynyl-2-methyl-3-nitro-
- 5-Ethynyl-2-methyl-3-nitropyridine
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- MDL: MFCD22190164
- インチ: 1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3
- InChIKey: ZANGKZJPWGQHTF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(C#C)=CN=C1C)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 225
- トポロジー分子極性表面積: 58.7
- XLogP3: 1.3
5-Ethynyl-2-methyl-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 183828-5g |
5-Ethynyl-2-methyl-3-nitropyridine, 95% |
1228962-70-6 | 95% | 5g |
$1733.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680439-5g |
5-Ethynyl-2-methyl-3-nitropyridine |
1228962-70-6 | 98% | 5g |
¥15823.00 | 2024-08-09 |
5-Ethynyl-2-methyl-3-nitropyridine 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
5-Ethynyl-2-methyl-3-nitropyridineに関する追加情報
5-Ethynyl-2-methyl-3-nitropyridine: A Comprehensive Overview
5-Ethynyl-2-methyl-3-nitropyridine, also known by its CAS number 1228962-70-6, is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique structure featuring a pyridine ring with substituents at positions 2, 3, and 5, has garnered attention due to its potential applications in drug discovery, electronic materials, and advanced chemical synthesis.
The molecular structure of 5-Ethynyl-2-methyl-3-nitropyridine consists of a pyridine ring with a methyl group at position 2, a nitro group at position 3, and an ethynyl group at position 5. This combination of functional groups imparts the compound with distinctive chemical properties, including high reactivity and the ability to participate in various types of chemical transformations. Recent studies have highlighted the role of this compound in the synthesis of novel heterocyclic compounds, which are of great importance in medicinal chemistry.
One of the most promising applications of 5-Ethynyl-2-methyl-3-nitropyridine lies in its use as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can undergo various reactions, such as nucleophilic aromatic substitution and cycloaddition reactions, to yield complex structures with potential pharmacological activity. For instance, recent findings suggest that derivatives of this compound may exhibit anti-inflammatory or anticancer properties, making them valuable candidates for drug development.
In addition to its role in medicinal chemistry, 5-Ethynyl-2-methyl-3-nitropyridine has also been explored for its potential in materials science. The presence of the ethynyl group allows for the formation of conjugated systems, which are essential for applications in organic electronics. For example, derivatives of this compound have been used as building blocks for constructing advanced materials such as conductive polymers and organic semiconductors.
The synthesis of 5-Ethynyl-2-methyl-3-nitropyridine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments have made the compound more accessible for both academic research and industrial applications.
In conclusion, 5-Ethynyl-2-methyl-3-nitropyridine, with its unique structure and versatile functional groups, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable building block in modern chemistry.
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